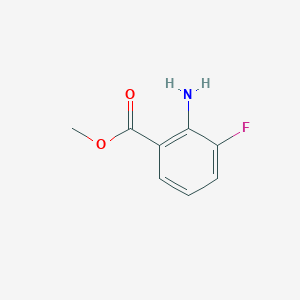
Methyl 2-amino-3-fluorobenzoate
Cat. No. B170274
M. Wt: 169.15 g/mol
InChI Key: ISLOQGNBENYQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08486938B2
Procedure details


HATU (230.1 mg, 0.605 mmol) was added to a solution of 5-methoxy-2-(methylsulfonamido)benzoic acid (intermediate 9) (129.2 mg, 0.527 mmol) in 4 mL of anhydrous DMF at room temperature. After 15 min of stirring, intermediate 6 (128.4 mg, 0.403 mmol) was added followed immediately by triethylamine (0.20 mL, 1.43 mmol). Reaction mixture stirred at room temperature for 18 hours under argon. Mixture was then poured into 40 mL of H2O and extracted three times with 40 mL of ethyl acetate. The combined organic layers were washed with 80 mL Brine, dried (MgSO4), filtered, and concentrated under reduced pressure leaving a residue. Product was purified by silica gel column chromatography (0-10% Methanol in Dichloromethane) and then prep HPLC (15-100% Acetonitrile (with 0.1% trifluoroacetic acid) in water (with 0.1% trifluoroacetic acid)) to yield compound 10 (56 mg, 30%) as a white solid, trifluoroacetate salt, after lyophilization.

Name
5-methoxy-2-(methylsulfonamido)benzoic acid
Quantity
129.2 mg
Type
reactant
Reaction Step One

Name
intermediate 9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
intermediate 6
Quantity
128.4 mg
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
CN(C(ON1N=N[C:11]2[CH:12]=[CH:13][CH:14]=[N:15][C:10]1=2)=[N+](C)C)C.[F:18][P-](F)(F)(F)(F)F.[CH3:25][O:26][C:27]1[CH:28]=CC(NS(C)(=O)=O)=C(C=1)C(O)=O.C(N(CC)CC)C.[OH2:48]>CN(C=O)C>[NH2:15][C:10]1[C:11]([F:18])=[CH:12][CH:13]=[CH:14][C:28]=1[C:27]([O:26][CH3:25])=[O:48] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
230.1 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
|
Name
|
5-methoxy-2-(methylsulfonamido)benzoic acid
|
|
Quantity
|
129.2 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=CC(=C(C(=O)O)C1)NS(=O)(=O)C
|
|
Name
|
intermediate 9
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=CC(=C(C(=O)O)C1)NS(=O)(=O)C
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
[Compound]
|
Name
|
intermediate 6
|
|
Quantity
|
128.4 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After 15 min of stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature for 18 hours under argon
|
|
Duration
|
18 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with 40 mL of ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with 80 mL Brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
leaving a residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Product was purified by silica gel column chromatography (0-10% Methanol in Dichloromethane)
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=O)OC)C=CC=C1F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 56 mg | |
| YIELD: PERCENTYIELD | 30% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

